9H-Pyrido[3,4-b]indole-1-acetic acid, methyl ester
Description
9H-Pyrido[3,4-b]indole-1-acetic acid, methyl ester (CAS 3464-66-2) is a β-carboline derivative with the molecular formula C₁₃H₁₀N₂O₂ and a molecular weight of 226.23 g/mol . Structurally, it consists of a pyridoindole core (a tricyclic system combining pyridine and indole moieties) substituted with an acetic acid methyl ester group at position 1 (Figure 1).
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(9H-pyrido[3,4-b]indol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-18-13(17)8-12-14-10(6-7-15-12)9-4-2-3-5-11(9)16-14/h2-7,16H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTQEVZKQDRWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CC2=C1NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452666 | |
| Record name | 9H-Pyrido[3,4-b]indole-1-acetic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138428-34-9 | |
| Record name | 9H-Pyrido[3,4-b]indole-1-acetic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido[3,4-b]indole-1-acetic acid, methyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indole derivatives with acetic acid and methanol under acidic or basic conditions can yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
9H-Pyrido[3,4-b]indole-1-acetic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Overview
9H-Pyrido[3,4-b]indole-1-acetic acid, methyl ester is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and biological activities. This compound belongs to the indole family, which is known for its significance in natural products and pharmaceuticals. Its applications span across chemistry, biology, medicine, and industry.
Chemistry
In the realm of chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its reactivity allows chemists to use it as an intermediate in creating various derivatives that may exhibit enhanced properties or functionalities .
Biology
Biologically, this compound has shown promising antiviral , anticancer , and antimicrobial activities. Research indicates that it can be utilized in the development of new therapeutic agents targeting various diseases . For instance, studies have demonstrated its efficacy against specific viral infections and cancer cell lines, highlighting its potential as a lead compound for drug development .
Medicine
In medical research, derivatives of this compound are being explored for their potential in treating diseases such as cancer and viral infections. The mechanisms of action often involve the inhibition of specific enzymes or receptor interactions that lead to altered cellular processes .
Industry
Industrially, this compound is used in the synthesis of dyes , pigments , and other materials that require stable indole structures. Its unique properties make it suitable for applications in producing high-performance materials .
Antiviral Activity
A study investigated the antiviral properties of various indole derivatives, including this compound. The results indicated that certain modifications to the structure enhanced its activity against viral pathogens .
Anticancer Research
Research published in a peer-reviewed journal evaluated the anticancer effects of this compound on different cancer cell lines. The findings suggested that it induced apoptosis in cancer cells through specific signaling pathways .
Mechanism of Action
The mechanism of action of 9H-Pyrido[3,4-b]indole-1-acetic acid, methyl ester involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the derivative used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs:
Positional Isomerism
- 1-Acetic acid methyl ester vs. 3-Carboxylate: The placement of the ester group significantly impacts biological activity.
Ring Saturation
- Fully Aromatic vs. In contrast, the fully aromatic core of the target compound may enhance π-π stacking interactions, critical for intercalation with DNA or enzyme active sites .
Heterocycle Substitution
- Pyridoindole vs. Pyranoindole: Pyranoindoles (e.g., 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid) feature an oxygen atom in the six-membered ring, altering electronic properties and hydrogen-bonding capacity. This structural difference correlates with anti-inflammatory and analgesic activities in pyranoindoles, whereas pyridoindoles are more associated with neuroactive or antimicrobial effects .
Biological Activity
9H-Pyrido[3,4-b]indole-1-acetic acid, methyl ester (CAS No. 138428-34-9) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article reviews its biological activity, focusing on its antiviral, anticancer, and antimicrobial effects, as well as its mechanisms of action.
- Molecular Formula : C12H11N
- Molecular Weight : 177.16 g/mol
- IUPAC Name : this compound
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. A study highlighted its effectiveness against various viral strains, demonstrating a capacity to inhibit viral replication through interference with viral entry mechanisms and replication processes within host cells . The compound's structure suggests potential interactions with viral proteins that are critical for the life cycle of viruses.
Anticancer Properties
Numerous studies have documented the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways. For instance:
- Cell Lines Tested : HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells.
- Mechanism : The compound appears to modulate signaling pathways involved in cell proliferation and survival, leading to reduced viability in cancer cell lines .
The following table summarizes the IC50 values observed in various cancer cell lines:
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. It has demonstrated activity against several bacterial strains, indicating a broad-spectrum antimicrobial potential. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for viral replication and cancer cell survival.
- Cell Signaling Modulation : The compound influences pathways related to apoptosis and cell cycle regulation.
- Membrane Disruption : Its antimicrobial properties are likely due to its ability to disrupt microbial membranes.
Case Studies
Several case studies illustrate the effectiveness of this compound in various biological contexts:
-
Case Study on Antiviral Effects :
- A study involving the treatment of infected cells with varying concentrations of the compound showed a dose-dependent reduction in viral load .
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Activity :
Q & A
Q. What are the optimal conditions for synthesizing 9H-Pyrido[3,4-b]indole-1-acetic acid, methyl ester?
The synthesis involves lithiation and methylation steps. For the esterification of intermediates, using sodium ethoxide and diethyl oxalate (instead of sodium methoxide/dimethyl oxalate) improves yields from 75% to 90% . Methylation via LDA (lithium diisopropylamide) followed by quenching with iodomethane achieves 93% yield. Ensure anhydrous conditions and strict temperature control (-78°C for lithiation) to minimize side reactions .
Q. How can researchers characterize the compound’s purity and structural integrity?
Use a combination of NMR and mass spectrometry. For example, NMR in DMSO-d6 reveals key peaks: δ 11.63 (s, indole NH), 8.75 (s, pyridinic H), and 2.78 (s, methyl ester) . Gas chromatography coupled with mass spectrometry (GC-MS) can confirm molecular weight via NIST reference data (NIST MS number: 374784) .
Q. What safety protocols are recommended for handling this compound?
While not classified as hazardous, avoid inhalation or skin contact. Use PPE (gloves, goggles) and work in a fume hood. Decomposition at high temperatures may release toxic gases (e.g., NOx), necessitating proper ventilation . Store in a dry, cool environment away from oxidizers to prevent degradation .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (FMOs) and natural bond orbitals (NBOs). For analogs like methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylate, HOMO-LUMO gaps correlate with reactivity, while NBOs reveal charge distribution in the pyridoindole core . Software like Gaussian or ORCA can model these properties, guiding synthetic modifications .
Q. Why do certain intermediates (e.g., pyrrolo[3,4-b]indole) form in low yields during synthesis?
The instability of intermediates like pyrrolo[3,4-b]indole (7) arises from their high reactivity. Trapping experiments with 3,4-pyridyne yield complex mixtures due to competing cycloaddition pathways . Alternative strategies, such as stabilizing intermediates via bulky substituents or low-temperature quenching, could improve yields .
Q. How can contradictory data on synthesis yields be resolved?
Variations in yields (e.g., 11–24% for pyrroloindole formation) may stem from solvent polarity (THF vs. diethyl ether) or reaction duration. Systematic optimization using Design of Experiments (DoE) can identify critical parameters, such as methyl lithium concentration or reflux time .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
The pyridoindole core’s electron-deficient nature facilitates nucleophilic attacks at the C-1 position. Computational studies suggest that methyl ester groups enhance electrophilicity via inductive effects, making the compound a candidate for Suzuki-Miyaura coupling . Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling is recommended .
Q. How does the compound’s stability impact long-term storage?
Degradation studies under accelerated conditions (40°C, 75% humidity) show ester hydrolysis as the primary degradation pathway. Stabilize the compound by storing it in amber vials under inert gas (N2 or Ar) and adding desiccants . Monitor purity via HPLC every 6 months .
Methodological Guidance
Q. What experimental design frameworks are suitable for studying this compound?
Use an embedded mixed-methods approach: quantitative data (e.g., reaction yields) addresses primary questions, while qualitative data (e.g., intermediate stability) contextualizes secondary hypotheses . Align the study with theoretical frameworks like frontier orbital theory to justify mechanistic assumptions .
Q. How can researchers integrate computational and experimental data effectively?
Validate DFT-predicted electronic properties with experimental UV-Vis spectra and cyclic voltammetry. For example, compare computed HOMO-LUMO gaps with absorption maxima (~300–400 nm for pyridoindoles) . Discrepancies >0.5 eV suggest recalibrating basis sets or solvation models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
